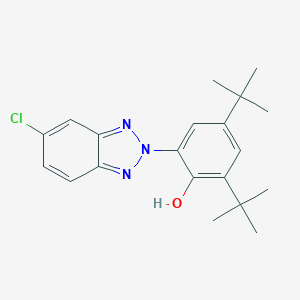

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Cat. No. B103850

Key on ui cas rn:

3864-99-1

M. Wt: 357.9 g/mol

InChI Key: UWSMKYBKUPAEJQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05104992

Procedure details

37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 0.125 g of palladium carbon, 300 ml of a solvent mixture comprising toluene, 2-butanol and water (ratio by volume of 10:7:10) and 5 g of 50% dimethylamine were charged into a 500- ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased to 60° C. under agitation, and reaction was been effected while agitation being continued until no more hydrogen was absorbed by the mixture. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. After most part of the solvent had been distilled off from the filtrate, the residual solid was washed with ethanol and dried to obtain 30.4 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole as a target substance (yield, 85.0%; melting point, 153° to 155° C.).

Name

2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide

Quantity

37.4 g

Type

reactant

Reaction Step One

[Compound]

Name

solvent

Quantity

300 mL

Type

reactant

Reaction Step Four

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

palladium carbon

Quantity

0.125 g

Type

catalyst

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:4][C:3]=1[N:16]1[N+:20]([O-])=[C:19]2[CH:22]=[CH:23][C:24]([Cl:26])=[CH:25][C:18]2=[N:17]1.C1(C)C=CC=CC=1.CNC.[H][H]>[C].[Pd].O.CC(O)CC>[OH:1][C:2]1[C:7]([C:8]([CH3:10])([CH3:11])[CH3:9])=[CH:6][C:5]([C:12]([CH3:13])([CH3:14])[CH3:15])=[CH:4][C:3]=1[N:16]1[N:20]=[C:19]2[CH:22]=[CH:23][C:24]([Cl:26])=[CH:25][C:18]2=[N:17]1 |f:4.5|

|

Inputs

Step One

|

Name

|

2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide

|

|

Quantity

|

37.4 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC(=C2)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)O

|

Step Four

[Compound]

|

Name

|

solvent

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC

|

Step Nine

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

palladium carbon

|

|

Quantity

|

0.125 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged into a 500- ml stainless autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an agitator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was absorbed by the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the autoclave was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst was filtered off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After most part of the solvent had been distilled off from the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

the residual solid was washed with ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=N1)C=CC(=C2)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30.4 g | |

| YIELD: CALCULATEDPERCENTYIELD | 84.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |